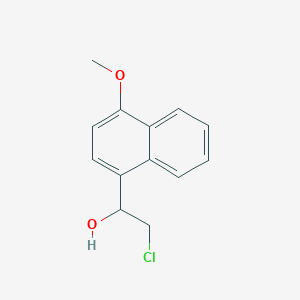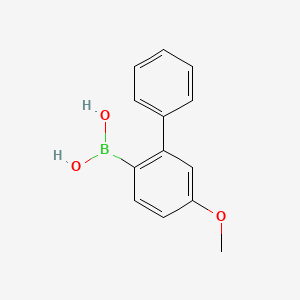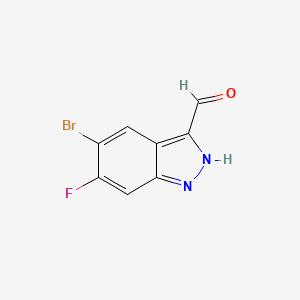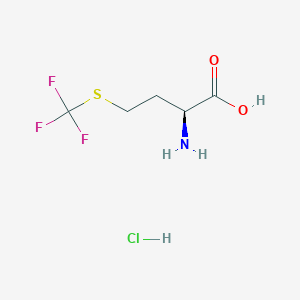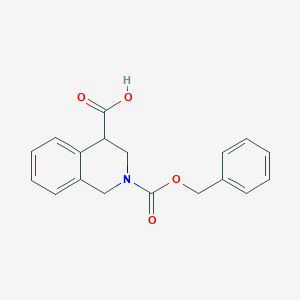![molecular formula C10H10N2O B13543525 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a prop-2-en-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol typically involves the cyclization of N-(prop-2-yn-1-ylamino)pyridines. One common method is the Sandmeyer reaction, which is efficient and mild, allowing for the stereospecific synthesis of the desired compound . The reaction conditions often involve the use of copper(I) chloride and sodium nitrite in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazo[1,2-a]pyridine ring, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, ketones, aldehydes, and saturated alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine hydrochloride
Comparison: Compared to these similar compounds, 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is unique due to its prop-2-en-1-ol moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets and influence its solubility and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C10H10N2O/c1-2-9(13)8-7-12-6-4-3-5-10(12)11-8/h2-7,9,13H,1H2 |
Clave InChI |
ZTJIFWLAYCBTRI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CN2C=CC=CC2=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)

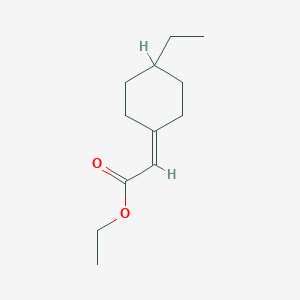
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
